3-Butylpyrimidine-2,4(1H,3H)-dithione
Description
3-Butylpyrimidine-2,4(1H,3H)-dithione is a heterocyclic compound featuring a pyrimidine core substituted with a butyl group at the 3-position and two thione groups at the 2- and 4-positions.
Key structural features include:
- Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms.
- Butyl substituent: A hydrophobic alkyl chain at the 3-position, likely influencing solubility and reactivity.
- Thione groups: Sulfur atoms at positions 2 and 4, contributing to hydrogen bonding and metal coordination capabilities.
Properties
CAS No. |
116422-25-4 |
|---|---|
Molecular Formula |
C8H12N2S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
3-butyl-1H-pyrimidine-2,4-dithione |
InChI |
InChI=1S/C8H12N2S2/c1-2-3-6-10-7(11)4-5-9-8(10)12/h4-5H,2-3,6H2,1H3,(H,9,12) |
InChI Key |
HQYNBERMSSWQTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=S)C=CNC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylpyrimidine-2,4(1H,3H)-dithione typically involves the reaction of butylamine with carbon disulfide and a suitable pyrimidine precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the dithione structure. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of 3-Butylpyrimidine-2,4(1H,3H)-dithione may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-Butylpyrimidine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione groups to thiol groups.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.
Scientific Research Applications
3-Butylpyrimidine-2,4(1H,3H)-dithione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Butylpyrimidine-2,4(1H,3H)-dithione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of thioketo groups allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural differences and similarities among pyrimidine-dithione derivatives and related heterocycles:
Key Observations :
- Core Heterocycle : Pyrimidine derivatives (e.g., 3-butylpyrimidine-dithione) exhibit simpler structures compared to fused systems like quinazoline or pyrido-pyrimidine, which may enhance aromatic stability or alter electronic properties.
- Substituent Effects : Alkyl groups (e.g., butyl) increase hydrophobicity, while aryl substituents (e.g., chlorophenyl) enhance π-π stacking interactions.
Physical and Spectral Properties
Melting Points
- Quinazoline-2,4-dithiones : Melting points range from 160°C (15b) to 217°C (15c), influenced by halogen substituents .
- Dithiouracil (Pyrimidine-2,4-dithione) : Higher melting point (279–281°C) due to absence of bulky substituents .
Spectroscopic Data
- IR Spectroscopy :
- NMR Spectroscopy :
- Quinazoline-dithiones show aromatic proton signals at δ 7.42–8.61 ppm and alkyl protons at δ 2.50 ppm (methyl) .
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